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Compound of Interest

Compound Name: 2,2'-Biphenyldimethanol

Cat. No.: B1213914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-
Biphenyldimethanol (CAS No: 3594-90-9), a versatile C₂-symmetric diol pivotal in the

synthesis of chiral ligands and organocatalysts. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,

offering a foundational dataset for its identification, characterization, and application in research

and development.

Spectroscopic Data Summary
The empirical formula for 2,2'-Biphenyldimethanol is C₁₄H₁₄O₂ with a molecular weight of

214.26 g/mol .[1][2] The following tables summarize the key quantitative data obtained from ¹H

NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.4898-7.1396 m 8H Aromatic Protons

4.3530-4.3198 m 4H -CH₂OH Protons

Variable br s 2H -OH Protons

Solvent: CDCl₃. Reference: TMS.[3][4]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

140.0 Aromatic Carbon

138.7 Aromatic Carbon

129.7 Aromatic Carbon

129.6 Aromatic Carbon

128.1 Aromatic Carbon

127.7 Aromatic Carbon

~60-65 -CH₂OH Carbon

Solvent: CDCl₃.[3][5]

Infrared (IR) Spectroscopy
Frequency Range (cm⁻¹) Vibrational Mode

3600-3200 O-H Stretch (Alcohol)

3100-3000 Aromatic C-H Stretch

1200-1000 C-O Stretch (Primary Alcohol)

[3]
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Mass Spectrometry (MS)
m/z Fragmentation

214.1 [M]⁺ (Molecular Ion)

199.1 [M - CH₃]⁺

185.1 [M - CH₂O]⁺

[3]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 2,2'-Biphenyldimethanol.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve approximately 5-10 mg of 2,2'-Biphenyldimethanol in about

0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Data Acquisition: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[6] For

¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay,

and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a

larger number of scans (e.g., 1024) are used to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the

solid sample directly onto the ATR crystal.[1] For KBr pellet method, mix a small amount of

the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.[1]
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Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of

4000-400 cm⁻¹.

Background Correction: A background spectrum of the empty sample holder (or pure KBr

pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the

sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into

the GC inlet.[1][3]

Ionization: Use a standard ionization technique such as Electron Ionization (EI).

Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or

time-of-flight (TOF) analyzer.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2,2'-Biphenyldimethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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